6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine
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Overview
Description
6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine typically involves the construction of the imidazo[1,2-b][1,2,4]triazine ring system followed by the introduction of the biphenyl and dimethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dimethylimidazo[1,2-b][1,2,4]triazine with 4-bromobiphenyl in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: Known for its use in herbicides and resins.
1,2,4-Triazine: Exhibits diverse biological activities and is used in pharmaceuticals.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Used in coordination chemistry and materials science
Uniqueness
6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group enhances its hydrophobicity, while the dimethylimidazo[1,2-b][1,2,4]triazine core provides a versatile platform for further functionalization .
Properties
CAS No. |
83657-46-9 |
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Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,3-dimethyl-6-(4-phenylphenyl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C19H16N4/c1-13-14(2)22-23-12-18(21-19(23)20-13)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
KUWOZASLUPPTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2N=C1C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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